2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione
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Description
2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione, also known as FLI, is a synthetic compound that belongs to the family of indane-1,3-dione derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FLI is a versatile compound that possesses a wide range of biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds from a starting material related to 2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione. These compounds were evaluated for their antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. Some compounds exhibited higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Novel Compounds
Research by Asiri and Khan (2011) involved the synthesis of a compound structurally similar to 2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione, which was confirmed via various spectral analyses. This work contributes to the development of novel chemical entities with potential applications in material science or pharmaceuticals (Asiri & Khan, 2011).
Chemical Reactions and Mechanisms
Taylor, Joullié, and colleagues (1998) explored reactions of 1,2-indanediones with amino compounds, providing insights into the mechanism of formation for fluorescent products. This research is crucial for understanding the reactivity and potential applications of indanedione derivatives in analytical chemistry or material sciences (Taylor & Joullié, 1998).
Anticoagulant Activity
Mitka et al. (2009) investigated 2-substituted derivatives of indane-1,3-dione for anticoagulant activity, revealing compounds with potential therapeutic applications. This study underscores the importance of structural modification in discovering new medicinal agents (Mitka, Kowalski, Pawelec, & Majka, 2009).
properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-9-14-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQJTYGPIBSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(((4-Fluorophenyl)amino)methylene)indane-1,3-dione |
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